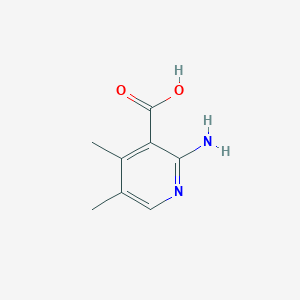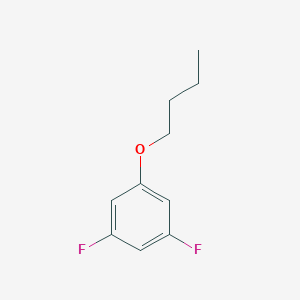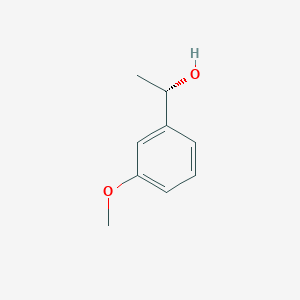
Isobutyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of aromatic esters. It is derived from benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by nitro groups, and the carboxyl group is esterified with isobutyl alcohol. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,5-dinitro-, isobutyl ester typically involves the esterification of 3,5-dinitrobenzoic acid with isobutyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, to facilitate the esterification process. The general reaction scheme is as follows:
3,5-Dinitrobenzoic acid+Isobutyl alcoholH2SO4Benzoic acid, 3,5-dinitro-, isobutyl ester+Water
Industrial Production Methods: In an industrial setting, the production of benzoic acid, 3,5-dinitro-, isobutyl ester can be scaled up using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The use of automated systems ensures consistent quality and efficiency in production.
Types of Reactions:
Reduction: The nitro groups in benzoic acid, 3,5-dinitro-, isobutyl ester can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the isobutyl group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and isobutyl alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 3,5-diaminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Hydrolysis: 3,5-dinitrobenzoic acid and isobutyl alcohol.
Scientific Research Applications
Isobutyl 3,5-dinitrobenzoate is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: It is used in studies involving the modification of biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-dinitro-, isobutyl ester involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biochemical effects. The ester group can also be hydrolyzed, releasing the active 3,5-dinitrobenzoic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
3,5-Dinitrobenzoic acid: Similar structure but lacks the ester group.
4-Nitrobenzoic acid: Contains a single nitro group at the para position.
3-Nitrobenzoic acid: Contains a single nitro group at the meta position.
Uniqueness: Isobutyl 3,5-dinitrobenzoate is unique due to the presence of two nitro groups and an ester group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its mono-nitro or non-esterified counterparts.
Properties
CAS No. |
10478-01-0 |
|---|---|
Molecular Formula |
C11H12N2O6 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
2-methylpropyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C11H12N2O6/c1-7(2)6-19-11(14)8-3-9(12(15)16)5-10(4-8)13(17)18/h3-5,7H,6H2,1-2H3 |
InChI Key |
BIDNGDDDZYVORY-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
10478-01-0 |
Synonyms |
Benzoic acid, 3,5-dinitro-, 2-Methylpropyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)

![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)



![7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B170062.png)



